Calcein Blue

Vue d'ensemble

Description

Calcein Blue is a metal fluorechromic indicator that has been extensively studied for its applications in chelatometric titrations and fluorescence-based assays. It is a condensation product of 4-methylumbelliferone, formaldehyde, and iminodiacetic acid, which can be used for the determination of metal ions that form highly colored complexes with chelatometric reagents . The compound has been found to be particularly useful in the determination of metal ions such as nickel, chromium, lanthanides, gallium, calcium, magnesium, and iron due to its sensitivity and specificity .

Synthesis Analysis

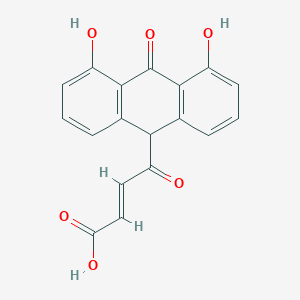

The synthesis of Calcein Blue involves the condensation of 4-methylumbelliferone with formaldehyde and iminodiacetic acid. A satisfactory method for its preparation has been established, and the compound has been characterized as 4-methylumbelliferone-8-methyleneiminodiacetic acid.0.25H2O through elemental analysis, equivalent weight by neutralization, and NMR spectroscopy .

Molecular Structure Analysis

Calcein Blue's molecular structure is characterized by the presence of carboxyl, phenol, and ammonium ion groups, which are responsible for its acid dissociation constants (pK1 = 3.0, pK2 = 6.9, and pK3 = 11.3). In its free form, Calcein Blue exists as a zwitter-ion, and its fluorescence properties are influenced by the pH of the solution .

Chemical Reactions Analysis

Calcein Blue undergoes various chemical reactions depending on the metal ions present. It forms a 1:1 complex with calcium, with a formation constant of 10^7.1, and its fluorescence is quenched by copper(II) ions. The compound also reacts with iron, where the fluorescence quenching can be reversed using deferoxamine, a strong iron chelator . Additionally, it has been used to detect dopamine through a ligand exchange reaction with a CB-Fe(2+) complex .

Physical and Chemical Properties Analysis

The physical and chemical properties of Calcein Blue are closely related to its fluorescence characteristics. The fluorescence of Calcein Blue is sensitive to pH changes and the presence of metal ions. It exhibits strong fluorescence in both acidic and basic solutions when excited at suitable wavelengths. The fluorescence intensity and emission maxima are affected by the formation of metal complexes, such as with calcium, and by quenching agents like copper(II) ions . The compound's resistance to alkaline hydrolysis makes it suitable for spectrofluorometric determinations at high pH levels .

Calcein Blue's applications in analytical chemistry are diverse, ranging from the determination of trace levels of lanthanides to the quantification of calcium in biological samples. Its high sensitivity and selectivity make it a valuable tool for the fluorometric titration of various metal ions without the need for separation . The compound's lasing properties have also been explored, with the formation of coordination compounds with metals like aluminium, calcium, strontium, and barium, leading to tunable laser emissions .

Applications De Recherche Scientifique

Cell Viability Assays

- Scientific Field: Cellular Biology

- Application Summary: Calcein Blue AM is used as a viability probe that measures both enzymatic activity and cell-membrane integrity . It is used for labeling live cells that can be detected and further analyzed by flow cytometry .

- Methods of Application: The dye is introduced into the cells, where it is cleaved by intracellular esterases to produce fluorescent Calcein Blue . This fluorescence is retained within viable cells, allowing for their identification .

- Results or Outcomes: The fluorescence intensity of Calcein Blue within a cell serves as an indicator of its viability . Non-viable cells show a decrease in fluorescence intensity .

Cell Migration and Invasion Studies

- Scientific Field: Cellular Biology

- Application Summary: Calcein Blue AM can be used in cell migration and invasion studies .

- Methods of Application: The specific methods of application in these studies can vary, but generally involve labeling cells with Calcein Blue AM and tracking their movement or invasion into a certain environment .

- Results or Outcomes: The outcomes of these studies can provide insights into the mechanisms of cell migration and invasion .

Intracellular Calcium Imaging

- Scientific Field: Cellular Biology

- Application Summary: Calcein Blue AM can be used in intracellular calcium imaging .

- Methods of Application: The dye is used to label cells, and the fluorescence intensity is then measured to determine the concentration of intracellular calcium .

- Results or Outcomes: The results can provide information about calcium signaling within cells .

Cell Labeling and Tracing

- Scientific Field: Cellular Biology

- Application Summary: Calcein Blue AM can be used for cell labeling and tracing .

- Methods of Application: Cells are labeled with the dye, and their movement or interactions can then be traced using fluorescence microscopy .

- Results or Outcomes: This allows for the study of cell behavior in various contexts .

Fluorescent Labeling of Mineralised Sections of Bone

- Scientific Field: Orthopedic Research

- Application Summary: Calcein Blue has been used for fluorescent labeling of the mineralised sections of bone .

- Methods of Application: The dye is applied to bone sections, where it binds to mineralised areas .

- Results or Outcomes: This allows for the visualization and study of bone mineralisation .

Marker of Living Cells at Neuromuscular Junctions

- Scientific Field: Neuroscience

- Application Summary: Calcein Blue is used as a marker of living cells like Schwann cells at neuromuscular junctions .

- Methods of Application: The dye is applied to neuromuscular junctions, where it labels living Schwann cells .

- Results or Outcomes: This allows for the study of Schwann cell behavior and neuromuscular junction dynamics .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

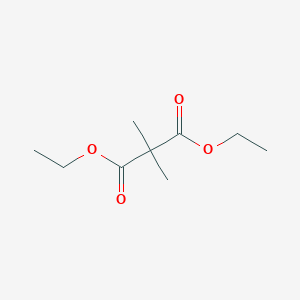

2-[carboxymethyl-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO7/c1-8-4-14(22)23-15-9(8)2-3-11(17)10(15)5-16(6-12(18)19)7-13(20)21/h2-4,17H,5-7H2,1H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPSHDMGSVVHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2CN(CC(=O)O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to pale yellow powder; [Acros Organics MSDS] | |

| Record name | Calcein Blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Calcein Blue | |

CAS RN |

54375-47-2 | |

| Record name | Calcein blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54375-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)

![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)

![Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162723.png)

![2-[(chloroacetyl)(3-chloro-4-methoxyphenyl)amino]-N-(2-phenylethyl)-2-thien-2-ylacetamide](/img/structure/B162735.png)